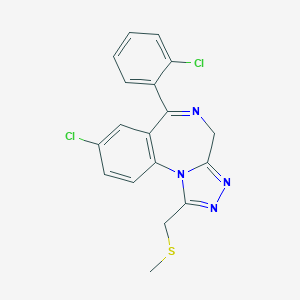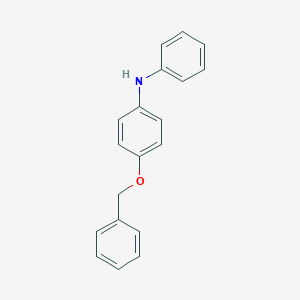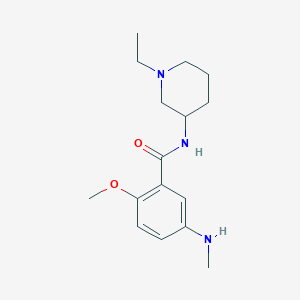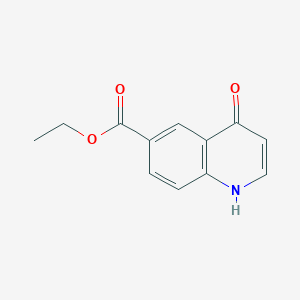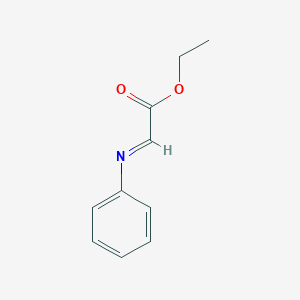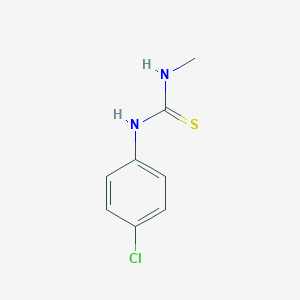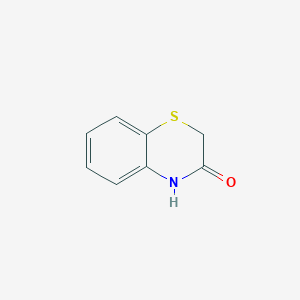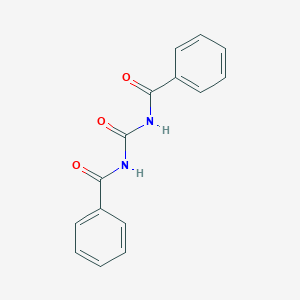![molecular formula C15H13NOS B188694 6,11-dihydrobenzo[c][1]benzothiepine-11-carboxamide CAS No. 50741-66-7](/img/structure/B188694.png)
6,11-dihydrobenzo[c][1]benzothiepine-11-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,11-dihydrobenzo[c][1]benzothiepine-11-carboxamide is an organic compound known for its unique chemical structure and properties. It is a derivative of dibenzo[b,e]thiepine, a compound extensively used in medicinal chemistry, particularly in the development of antidepressant drugs
Vorbereitungsmethoden
The preparation of 6,11-dihydrobenzo[c][1]benzothiepine-11-carboxamide involves several synthetic routes. One common method is the reaction of dibenzo[b,e]thiepine derivatives with amines. The specific reaction conditions and steps can vary depending on the desired product and the starting materials used . Industrial production methods often involve multistep synthesis processes, starting from readily available precursors and employing various catalysts and reagents to achieve the final product .
Analyse Chemischer Reaktionen
6,11-dihydrobenzo[c][1]benzothiepine-11-carboxamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
6,11-dihydrobenzo[c][1]benzothiepine-11-carboxamide has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral properties, particularly against dengue virus . In medicine, derivatives of this compound have been explored for their antidepressant and antipsychotic effects . Additionally, it has applications in the electronics industry as a material for copper foil etching and in the production of electronic devices .
Wirkmechanismus
The mechanism of action of 6,11-dihydrobenzo[c][1]benzothiepine-11-carboxamide involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit the dengue virus helicase, thereby preventing viral replication . Additionally, it can act as an antagonist to dopamine receptors, which is relevant to its potential antidepressant and antipsychotic effects . The exact mechanism can vary depending on the specific derivative and its chemical structure.
Vergleich Mit ähnlichen Verbindungen
6,11-dihydrobenzo[c][1]benzothiepine-11-carboxamide can be compared with other similar compounds such as 6,11-dihydrodibenzo[b,e]thiepin-11-amine and 6,11-dihydrodibenzo[b,e]thiepin-11-one . These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and applications.
Eigenschaften
CAS-Nummer |
50741-66-7 |
|---|---|
Molekularformel |
C15H13NOS |
Molekulargewicht |
255.3 g/mol |
IUPAC-Name |
6,11-dihydrobenzo[c][1]benzothiepine-11-carboxamide |
InChI |
InChI=1S/C15H13NOS/c16-15(17)14-11-6-2-1-5-10(11)9-18-13-8-4-3-7-12(13)14/h1-8,14H,9H2,(H2,16,17) |
InChI-Schlüssel |
KWMIYIVKXATREY-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)C(=O)N |
Kanonische SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


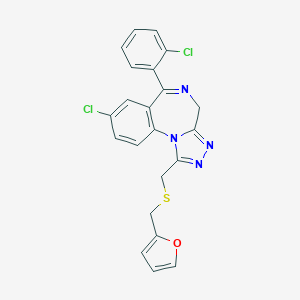
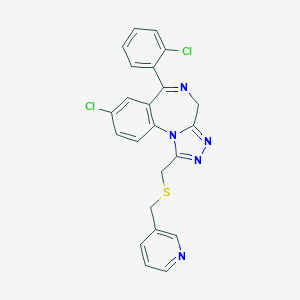
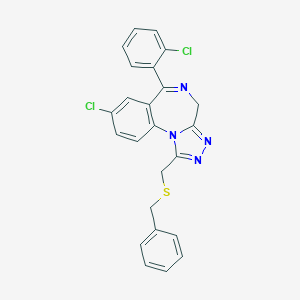

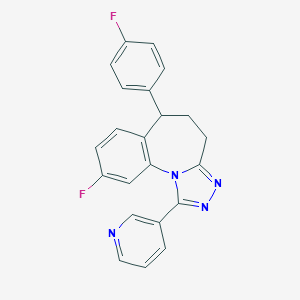
![9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188621.png)
